molecular formula C19H15Cl2NO4S2 B2481894 Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1224010-26-7

Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2481894
CAS RN: 1224010-26-7
M. Wt: 456.35
InChI Key: ZQITVPOTWOUYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene derivatives are a significant class of sulfur-containing heterocycles with broad applications in medicinal chemistry, organic electronics, and material science. Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex thiophene derivative, indicative of specialized chemical functionalities that could lend this compound unique physical, chemical, and potentially biological properties.

Synthesis Analysis

Thiophene derivatives are often synthesized through reactions that involve cyclization and functionalization steps. One approach to synthesizing complex thiophene derivatives involves the use of alkyl halides, sulfonamides, and carboxylates in palladium-catalyzed coupling reactions. For example, direct arylation strategies can be utilized for synthesizing sulfinylthiophene derivatives, suggesting a method for introducing the sulfamoyl and chlorophenyl groups into the thiophene core (Jiang et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Studies often reveal the planarity or non-planarity of the thiophene ring and its substituents, which significantly impacts the compound's electronic properties and reactivity. For instance, X-ray structure analysis provides detailed insights into the arrangement of substituents around the thiophene core, which is crucial for understanding the compound's chemical behavior and potential applications (Ramazani et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. The presence of sulfamoyl and carboxylate groups in the molecule could influence its reactivity towards nucleophiles and electrophiles, as well as its participation in coupling reactions. The chemical properties of such compounds are often determined by the nature and position of substituents on the thiophene ring, impacting their potential applications in organic synthesis and material science.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. Substituents like sulfamoyl and methyl groups can affect the compound's polarity, impacting its solubility in various solvents. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the functional groups attached to the thiophene core. The presence of a sulfamoyl group, for example, could impart acidic properties to the compound, whereas the carboxylate ester might be involved in esterification and hydrolysis reactions. Understanding these properties is essential for exploring the compound's potential use in chemical synthesis, drug design, and materials science.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, belonging to the category of thiophene derivatives, has been explored for its potential in various synthetic and chemical reaction pathways. The synthesis of thiophene derivatives through reactions involving methyl 3-hydroxythiophene-2-carboxylate showcases the versatility of thiophene-based compounds in producing a wide array of chemical structures. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be transformed into thiophene-2,4-diols, leading to 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis. These acids can then undergo thermal decarboxylation or acid-mediated decarboxylation and dealkylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Genotoxic and Carcinogenic Potentials

Research into the genotoxic and carcinogenic potentials of thiophene derivatives, such as 3-aminothiophene derivatives, has been conducted to assess their safety profiles. These studies are crucial for understanding the implications of thiophene-based compounds in pharmaceuticals and other products. The use of in vitro and in silico methodologies provides insights into the structure-toxicity relationships of these compounds, highlighting the importance of evaluating the potential health risks associated with their use (Lepailleur et al., 2014).

Applications in Polymer Science

Thiophene derivatives have found applications in the field of polymer science, particularly in the development of polymer solar cells. The synthesis of wide-bandgap polymers using thiophene derivatives, such as methyl thiophene-3-carboxylate, demonstrates their potential in creating high-performance nonfullerene-type polymer solar cells. These advancements underscore the role of thiophene-based compounds in enhancing the efficiency and stability of solar energy devices (Park et al., 2017).

Environmental and Biodegradation Studies

The study of thiophene derivatives also extends to environmental science, where their biodegradation by microbial activity is of interest. Understanding the microbial degradation of thiophene compounds, including dimethylbenzothiophenes, is vital for assessing their environmental impact and exploring methods for their removal from petroleum products (Kropp et al., 1996).

properties

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-15(20)16(21)9-13/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQITVPOTWOUYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.